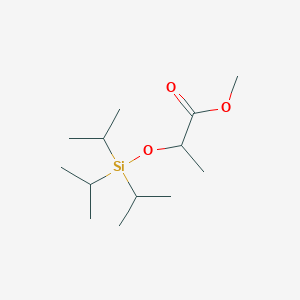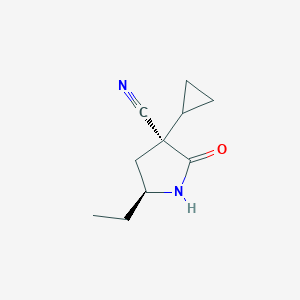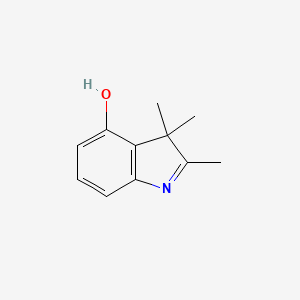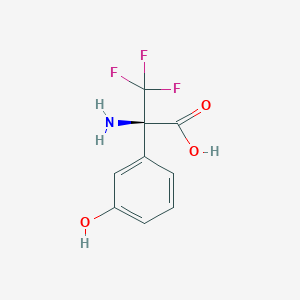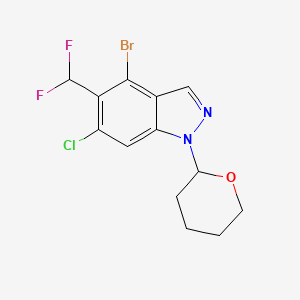
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole is a complex organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions such as halogenation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of halogenated groups to simpler forms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C13H12BrClF2N2O |
|---|---|
Peso molecular |
365.60 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-5-(difluoromethyl)-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H12BrClF2N2O/c14-12-7-6-18-19(10-3-1-2-4-20-10)9(7)5-8(15)11(12)13(16)17/h5-6,10,13H,1-4H2 |
Clave InChI |
MRWPZKGQQWJKIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)

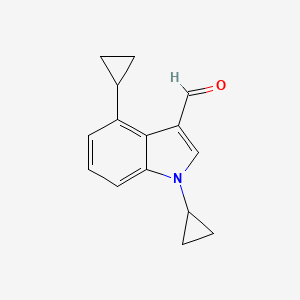

![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
